molecular formula C16H19NO6S B123340 D-Serine benzyl ester benzenesulfonate CAS No. 141527-77-7

D-Serine benzyl ester benzenesulfonate

Cat. No. B123340
M. Wt: 353.4 g/mol
InChI Key: AJKFQGHWMCPNTI-SBSPUUFOSA-N
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Description

D-Serine benzyl ester benzenesulfonate is a chemical compound used in peptide synthesis . It is a product for proteomics research .


Molecular Structure Analysis

The molecular structure of D-Serine benzyl ester benzenesulfonate is represented by the empirical formula C10H13NO3 · C6H6O3S . It has a molecular weight of 353.39 .


Physical And Chemical Properties Analysis

D-Serine benzyl ester benzenesulfonate is a crystalline form . It has an assay of ≥98.0% (HPLC) .

Scientific Research Applications

UV Absorber Progenitors

Benzenesulfonate esters, including those related to D-Serine benzyl ester benzenesulfonate, are used as UV absorber progenitors in UV-curable coating formulations. They undergo photo-Fries rearrangement during UV exposure to form o-benzenesulfonyl phenol derivatives, a reaction specific to benzenesulfonate esters (Olson, 1983).

Biodegradable Functional Poly(ester amide)s

A new family of biodegradable α-amino acid poly(ester amide)s (AA-PEAs) with pendant benzyl ether groups and hydroxyl functional groups has been synthesized. This includes the use of O-benzyl-L-serine-N-carboxyanhydride, hinting at the relevance of compounds similar to D-Serine benzyl ester benzenesulfonate in the synthesis of biodegradable polymers (Deng, Wu, Reinhart-King, Chu, 2011).

Synthesis of Enantiopure Amino Acid Esters

Research on the efficient preparation of enantiopure amino acid benzyl esters, including D-Serine, highlights the importance of such compounds in the synthesis of enantiomerically pure intermediates used in various applications (Bolchi, Bavo, Pallavicini, 2017).

Synthesis of N-Cbz-L-serine Benzyl Ester

The synthesis process of N-Cbz-L-serine benzyl ester provides insights into the chemical reactions and yield optimization of serine benzyl ester compounds, which could be relevant for D-Serine benzyl ester benzenesulfonate (Liu Cun-li, 2012).

Synthesis of Water-Soluble Poly(α-hydroxy acids)

The synthesis of O-benzyl-L-serine carboxyanhydrides and their use in creating degradable, water-soluble poly(α-hydroxy acids) with potential applications in drug delivery systems and tissue engineering underlines the significance of D-Serine benzyl ester benzenesulfonate-like compounds (Lu, Yin, Zhang, Zhonghai, Xu, Tong, Cheng, 2012).

Enantioselective Synthesis of α-Methyl-Serine

The synthesis of (S)-α-methyl-serine methyl ester hydrochloride from compounds similar to D-Serine benzyl ester benzenesulfonate showcases their role in producing enantiomerically pure compounds (Xiao, Tang, Xie, 2020).

Conformationally Constrained DTPA Analogues

Synthesis of conformationally constrained diethylenetriaminepentaacetic acid (DTPA) analogues using serine derivatives, akin to D-Serine benzyl ester benzenesulfonate, is critical for developing functionalized molecules with potential applications in chelation therapy (Pickersgill, Rapoport, 2000).

properties

IUPAC Name

benzenesulfonic acid;benzyl (2R)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKFQGHWMCPNTI-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526106
Record name Benzenesulfonic acid--benzyl D-serinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Serine benzyl ester benzenesulfonate

CAS RN

141527-77-7
Record name Benzenesulfonic acid--benzyl D-serinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Serine benzyl ester benzenesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RFW Jackson, N Wishart, A Wood… - The Journal of …, 1992 - ACS Publications
The organozinc reagent 13, prepared from the protected¡ 9-iodo alanine derivative 3c using ultrasonic activation, is efficiently acylated using acid chlorides in the presence of bis (…
Number of citations: 230 pubs.acs.org
JE Baldwin - J. Org. Chem, 1992 - academia.edu
Much recent progress has been made in the use of functionalized zinc reagents in organic synthesis. Functionalized alkylzinc reagents with either ester or ketone functionality may be …
Number of citations: 3 www.academia.edu
BP Murphy, RF Pratt - Biochemistry, 1991 - ACS Publications
… First, D-serine benzyl ester benzenesulfonate, mp 94-96 C [lit. (Koehn & Kind, 1965) mp 97-98 C], was prepared from D-serine (Sigma) by the method described for theL-serine …
Number of citations: 56 pubs.acs.org
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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